Beryllium hydrogen phosphate

Übersicht

Beschreibung

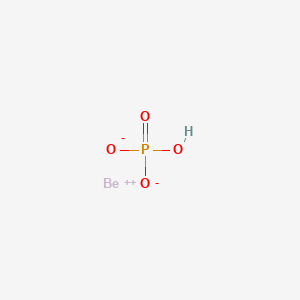

Beryllium hydrogen phosphate is a chemical compound with the formula BeHPO₄. It consists of beryllium, hydrogen, and phosphate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beryllium hydrogen phosphate can be synthesized through the reaction of beryllium salts with phosphoric acid. The reaction typically involves mixing beryllium chloride or beryllium nitrate with phosphoric acid under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting beryllium hydroxide with phosphoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product. The resulting solution is then evaporated to obtain this compound in solid form.

Analyse Chemischer Reaktionen

Types of Reactions: Beryllium hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form beryllium phosphate and water.

Reduction: It can be reduced to form beryllium and phosphoric acid.

Substitution: this compound can undergo substitution reactions with other acids or bases to form different beryllium compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metals like zinc.

Substitution: Acids or bases under controlled pH conditions.

Major Products Formed:

Oxidation: Beryllium phosphate and water.

Reduction: Beryllium and phosphoric acid.

Substitution: Various beryllium compounds depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Beryllium hydrogen phosphate is characterized by its ability to form open-framework structures, consisting of interconnected networks. These frameworks can include channels of varying sizes, making them suitable for specific chemical interactions and applications in materials science .

Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. Its framework structure allows for the stabilization of transition states, enhancing reaction rates in organic synthesis and catalysis. Research indicates that the compound can facilitate reactions involving noble gases, showcasing its potential as a Lewis acid catalyst .

Material Science

The unique structural properties of BeHPO₄ make it a candidate for advanced materials in electronics and photonics. Its stability at high temperatures and ability to interact with light suggest applications in optical devices and as a dielectric material in capacitors .

Nuclear Applications

Beryllium compounds, including this compound, are used as reflectors or moderators in nuclear reactions due to their low neutron absorption cross-section. This property enhances the efficiency of nuclear reactors by reflecting neutrons back into the core .

Toxicological Studies and Safety Concerns

While this compound has valuable applications, it is essential to consider the health risks associated with exposure. Toxicological studies have shown that inhalation of beryllium compounds can lead to significant health issues, including chronic beryllium disease (CBD) and lung cancer .

Case Studies on Exposure

- A study involving monkeys exposed to 13 mg/m³ of this compound demonstrated severe health effects, including heart enlargement and respiratory issues, leading to fatalities within days of exposure .

- OSHA has proposed stricter permissible exposure limits (PELs) for beryllium compounds, emphasizing the need for protective measures in workplaces handling these materials .

Data Table: Summary of Applications and Properties

| Application Area | Description | Key Properties |

|---|---|---|

| Catalysis | Enhances reaction rates in organic synthesis | Lewis acid behavior |

| Material Science | Potential use in electronics and photonics | High thermal stability |

| Nuclear Applications | Used as reflectors/moderators in nuclear reactors | Low neutron absorption |

| Toxicology | Associated health risks from inhalation | Causes chronic beryllium disease (CBD) |

Wirkmechanismus

The mechanism of action of beryllium hydrogen phosphate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. In chemical reactions, it acts as a catalyst or reactant, facilitating the conversion of reactants into products.

Vergleich Mit ähnlichen Verbindungen

Beryllium Phosphate (Be₃(PO₄)₂): Similar in composition but differs in the ratio of beryllium to phosphate ions.

Beryllium Sulfate (BeSO₄): Similar in terms of beryllium content but contains sulfate ions instead of phosphate.

Beryllium Nitrate (Be(NO₃)₂): Contains nitrate ions and is used in different applications compared to beryllium hydrogen phosphate.

Uniqueness: this compound is unique due to its specific combination of beryllium, hydrogen, and phosphate ions, which gives it distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Biologische Aktivität

Beryllium hydrogen phosphate (BeHPO₄) is a compound that has garnered attention due to its potential biological activity and associated health risks. This article synthesizes findings from various studies, including toxicological profiles, case studies, and experimental research, to provide a comprehensive overview of the biological effects of BeHPO₄.

This compound is characterized by its chemical formula BeHPO₄. It is a white crystalline solid that can interact with biological systems, particularly through inhalation or ingestion. The compound's solubility and reactivity in biological media are critical for understanding its toxicity and biological activity.

Inhalation Studies

Research indicates that inhalation exposure to beryllium compounds, including BeHPO₄, can lead to severe health effects. A notable study demonstrated that monkeys exposed to 13 mg/m³ of this compound for 8–10 days experienced significant health deterioration, leading to death in all subjects within this timeframe . The primary health effects observed included:

- Respiratory Issues : Inflammation and damage to lung tissue.

- Weight Loss : Monkeys exhibited weight loss ranging from 8% to 34% depending on the exposure duration and concentration .

- Organ Damage : Degeneration of nephrons and adrenal hypoplasia were noted in some cases .

Oral Exposure

Oral exposure studies have shown that beryllium can precipitate as beryllium phosphate in the intestines, potentially leading to rickets due to phosphate deprivation . In rats fed diets containing beryllium compounds, significant decreases in serum phosphate levels were observed, suggesting systemic effects from gastrointestinal absorption of beryllium .

Biological Mechanisms

The biological activity of BeHPO₄ is largely attributed to its ability to release beryllium ions upon dissolution in physiological fluids. These ions can interact with cellular components, leading to:

- Genotoxicity : Beryllium ions have been shown to induce DNA damage through oxidative stress mechanisms .

- Immunological Effects : Repeated exposure can lead to sensitization and chronic beryllium disease (CBD), characterized by granulomatous inflammation in the lungs .

Case Studies

Two significant case studies highlight the effects of accidental inhalation of beryllium dust, which included BeHPO₄. In both instances, individuals exhibited respiratory symptoms consistent with beryllium sensitization and subsequent lung deposition of the metal . These cases underscore the compound's potential for causing severe pulmonary conditions.

Comparative Studies

A comparative study investigated the noble gas binding ability of BeHPO₄ relative to other beryllium compounds like beryllium chromate (BeCrO₄) and beryllium oxide (BeO). The findings suggest that BeHPO₄ has unique binding properties that might influence its reactivity and biological interactions .

Summary Table of Biological Effects

| Exposure Type | Dose (mg/m³) | Duration | Observed Effects |

|---|---|---|---|

| Inhalation | 13 | 8-10 days | Death, weight loss (8-34%), organ damage |

| Oral | Varies | Chronic | Rickets, decreased serum phosphate levels |

Eigenschaften

IUPAC Name |

beryllium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYHBCPJXPJTCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35089-00-0 (Parent) | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70929198 | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Slightly soluble in water | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

13598-15-7 | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP14L7251G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White solid. MP: 100 °C (loses water) (decomposes). Soluble in water, acetic acid. /Beryllium phosphate trihydrate/ | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.